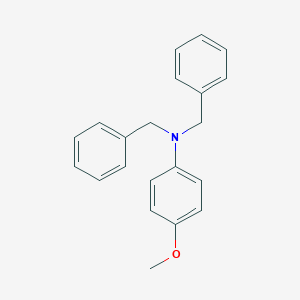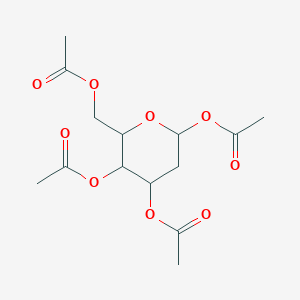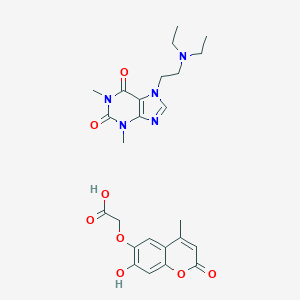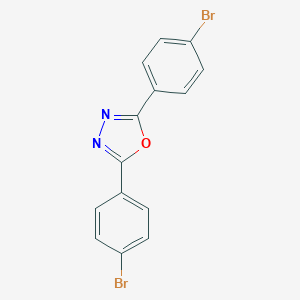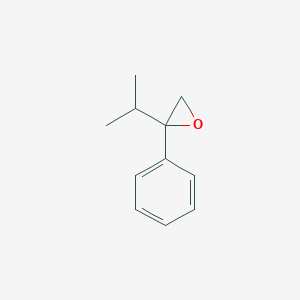
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHCCC belongs to the class of isoxazole derivatives and has been shown to have modulatory effects on the glutamate receptor, which is a critical component of the central nervous system.
Mécanisme D'action
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of the glutamate receptor. The compound enhances the activity of the receptor, leading to increased synaptic transmission and improved neuronal function. 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has also been shown to have neuroprotective effects, which may be due to its ability to modulate glutamate receptor activity.
Effets Biochimiques Et Physiologiques
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have a variety of biochemical and physiological effects, including increased synaptic transmission, improved neuronal function, and neuroprotection. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate glutamate receptor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile in lab experiments is its ability to modulate glutamate receptor activity, which is a critical component of the central nervous system. However, one limitation of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, including the development of more potent and selective compounds that target the glutamate receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, as well as its potential therapeutic applications in neurological disorders. Finally, the development of new methods for synthesizing 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile may also be an area of future research.
Méthodes De Synthèse
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile can be synthesized using a variety of methods, including the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with cyanide ion. Another method involves the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with phosphorous oxychloride, followed by reaction with sodium cyanide.
Applications De Recherche Scientifique
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have potential therapeutic applications in a variety of neurological disorders, including epilepsy, depression, and anxiety. The compound has been shown to modulate the activity of the glutamate receptor, which plays a critical role in the regulation of synaptic transmission in the central nervous system.
Propriétés
Numéro CAS |
1011-38-7 |
|---|---|
Nom du produit |
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile |
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6H2 |
Clé InChI |
JJLQMPQQWPQNEH-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=CC=CC=C2)C#N |
SMILES canonique |
C1C(ON=C1C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






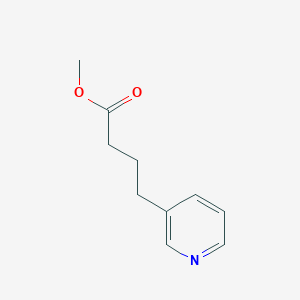

![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
